Structural Identity Verification: Absolute Differentiation from the NSAID Etodolac
The target compound (C₁₅H₁₃ClO₂, MW 260.71) is structurally and functionally distinct from Etodolac (C₁₇H₂₁NO₃, MW 287.35), despite multiple vendor databases incorrectly listing the two as synonymous. Etodolac is a tetrahydropyrano[3,4-b]indole-1-acetic acid NSAID acting via COX-1/COX-2 inhibition, while the target compound is an uncharacterized diarylacetic acid with no established COX pharmacology [1]. Any procurement or experimental protocol relying on this erroneous synonymy will introduce a compound of incorrect molecular scaffold, heteroatom composition, and biological activity profile. This identity verification is a non-negotiable gate for reproducible research [2].
| Evidence Dimension | Molecular Identity (Formula, MW, Scaffold Class) |
|---|---|
| Target Compound Data | C₁₅H₁₃ClO₂; MW 260.71 g/mol; Diarylacetic acid (asymmetric 4-Cl/4-CH₃ phenyl substitution) |
| Comparator Or Baseline | Etodolac: C₁₇H₂₁NO₃; MW 287.35 g/mol; 1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid (pyranoindole scaffold) |
| Quantified Difference | Fundamentally different heterocyclic core (indole-containing vs. open-chain diaryl); ΔMW = 26.64 g/mol; distinct elemental composition (N-containing vs. N-free) |
| Conditions | Structural comparison via PubChem and authoritative drug databases |
Why This Matters
Erroneous supplier synonymy creates a direct procurement and experimental reproducibility hazard; identity verification against this misattribution is essential for any research or industrial use.
- [1] DrugFuture. Etodolac (CAS 41340-25-4). https://www.drugfuture.com/chemdata/etodolac.html View Source
- [2] PubChem. 2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid. Compound Summary CID 54163120. https://pubchem.ncbi.nlm.nih.gov/compound/54163120 View Source
